REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[CH:6][C:7](=O)[NH:8][N:9]=1)[CH2:2][CH3:3].P(Br)(Br)([Br:13])=O.O.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[Br:13][C:7]1[N:8]=[N:9][C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.75 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while warming in a sulphonation flask under nitrogen
|
Type
|
ADDITION
|
Details
|
treated dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
was sublimed at 40°-60° C. in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=NC(=CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |